[4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone
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Overview
Description
[4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a trifluoromethyl-benzothiazole moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable halogenated precursor.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: A widely used chemical intermediate with similar functional groups.
2,4-Dibromo-3,6-Dimethyl-Phenylamine: Another compound with a benzothiazole moiety.
Uniqueness
[4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is unique due to its combination of a methoxyphenyl group, a piperazine ring, and a trifluoromethyl-benzothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18F3N3O2S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-15-5-3-14(4-6-15)25-8-10-26(11-9-25)18(27)13-2-7-16-17(12-13)29-19(24-16)20(21,22)23/h2-7,12H,8-11H2,1H3 |
InChI Key |
OCVBBKBQSVWESQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F |
Origin of Product |
United States |
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